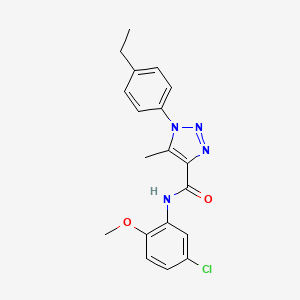

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

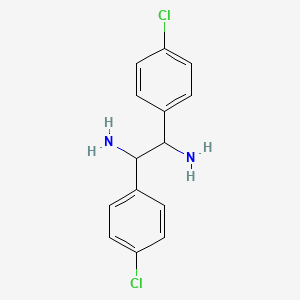

The compound “N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with a molecular formula of C20H21ClN6O3 . It is related to a class of drugs known as sulphonamides, which have various biological activities .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 5-chloro-2-methoxybenzoic acid with aniline . In a previous study, aniline was replaced with benzylamine to increase the flexibility of the produced compounds by possible rotation around the single bonds .Molecular Structure Analysis

The molecular structure of this compound contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 1 ether .科学的研究の応用

Synthesis and Antimicrobial Activities Some studies have focused on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including compounds structurally related to N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These compounds exhibited good or moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Corrosion Inhibition Another application area is in corrosion inhibition. For instance, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated significant inhibition performance on mild steel in hydrochloric acid medium, suggesting that similar triazole derivatives, including the mentioned compound, could serve as effective corrosion inhibitors in acidic environments (Bentiss et al., 2009).

Molecular Docking and Anti-Cancer Activity Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, including structures similar to the compound , have been conducted to explore their potential as EGFR inhibitors in anti-cancer treatments. These studies have shown significant promise in understanding the mechanism behind their anti-cancer properties, indicating a broader scope of research and application in medicinal chemistry (Karayel, 2021).

Fluorescent Dyes and Photophysical Properties Research into N-ethoxycarbonylpyrene- and perylene thioamides as building blocks, including the synthesis of fluorescent dyes with thiazole moieties, reveals the potential for creating efficient, color-tunable fluorophores. These findings indicate the compound's relevance in developing new materials with specific optical properties for applications in sensing, imaging, and electronic devices (Witalewska et al., 2019).

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-13-5-8-15(9-6-13)24-12(2)18(22-23-24)19(25)21-16-11-14(20)7-10-17(16)26-3/h5-11H,4H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUWNTFHMRHXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)